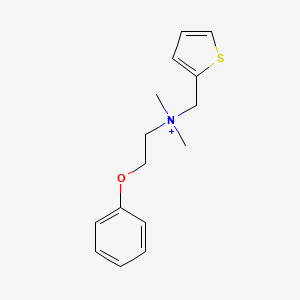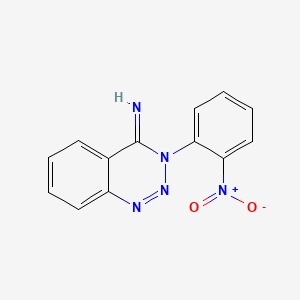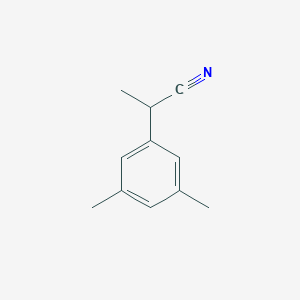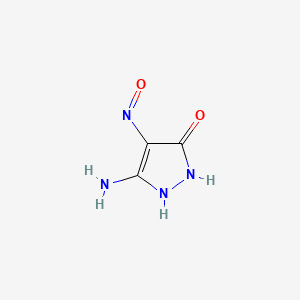
5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one: is a heterocyclic compound with a unique structure that includes both amino and nitroso functional groups This compound is part of the pyrazolone family, which is known for its diverse chemical and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. One common method is the cyclization of 3-amino-2-butanone oxime with hydrazine hydrate under acidic conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the pyrazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitroso group in 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one can undergo oxidation to form nitro derivatives.
Reduction: The nitroso group can also be reduced to an amino group, leading to the formation of 5-Amino-4-amino-1,2-dihydro-3H-pyrazol-3-one.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 5-Amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one.
Reduction: 5-Amino-4-amino-1,2-dihydro-3H-pyrazol-3-one.
Substitution: Various substituted pyrazolones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The nitroso group can interact with active sites of enzymes, leading to inhibition of their activity. This property is explored in the design of new drugs and therapeutic agents.
Medicine: The compound’s ability to inhibit enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy. Its derivatives are investigated for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments
Mecanismo De Acción
The mechanism of action of 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes. The nitroso group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to their inhibition. This interaction can disrupt the normal function of the enzyme, resulting in therapeutic effects such as reduced inflammation or microbial growth.
Comparación Con Compuestos Similares
5-Amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one: Similar structure but with a nitro group instead of a nitroso group.
5-Amino-4-hydroxy-1,2-dihydro-3H-pyrazol-3-one: Contains a hydroxy group instead of a nitroso group.
5-Amino-4-methyl-1,2-dihydro-3H-pyrazol-3-one: Contains a methyl group instead of a nitroso group.
Uniqueness: The presence of the nitroso group in 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one makes it unique compared to its analogs. This functional group imparts distinct reactivity and biological activity, making it valuable in various applications. The ability to undergo both oxidation and reduction reactions provides versatility in chemical synthesis and potential for diverse modifications.
Propiedades
Número CAS |
75524-41-3 |
|---|---|
Fórmula molecular |
C3H4N4O2 |
Peso molecular |
128.09 g/mol |
Nombre IUPAC |
5-amino-4-nitroso-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C3H4N4O2/c4-2-1(7-9)3(8)6-5-2/h(H4,4,5,6,8) |
Clave InChI |
OCVMLGUFXZCXMQ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NNC1=O)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



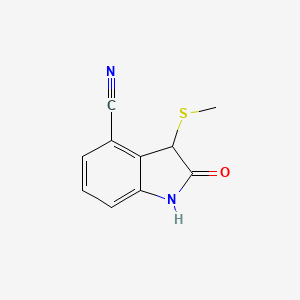


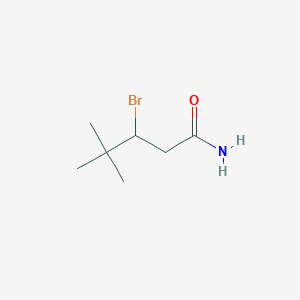
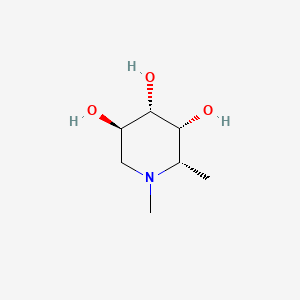
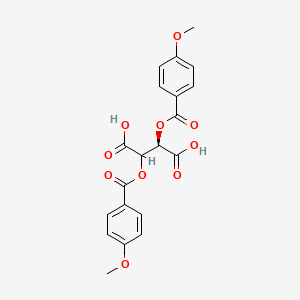

![6'-Chloro-1'-((2-(trimethylsilyl)ethoxy)methyl)-2,3,5,6-tetrahydrospiro[pyran-4,3'-pyrrolo[3,2-c]pyridin]-2'(1'H)-one](/img/structure/B15197273.png)
![1-methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine](/img/structure/B15197275.png)

